molecular formula C2H6FN B1213667 2-fluoroethanamine CAS No. 406-34-8

2-fluoroethanamine

Cat. No.: B1213667
CAS No.: 406-34-8
M. Wt: 63.07 g/mol
InChI Key: FURHRJBOFNDYTG-UHFFFAOYSA-N
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Description

2-fluoroethanamine is an organic compound with the molecular formula C₂H₆FN. It is a fluorinated alkylamine, characterized by the presence of a fluorine atom attached to the ethylamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-fluoroethanamine can be synthesized through several methods. One common approach involves the reaction of 2-fluoroethanol with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 2-fluoroacetonitrile. This method involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-fluoroethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-fluoroethanamine involves its ability to act as a proton donor in various biochemical reactions. The presence of the fluorine atom enhances its reactivity, allowing it to participate in a wide range of chemical transformations. It can interact with molecular targets such as enzymes, receptors, and nucleic acids, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison: 2-fluoroethanamine is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its fully or partially fluorinated analogs. For instance, 2,2,2-Trifluoroethylamine has three fluorine atoms, making it more electronegative and reactive in certain contexts. Similarly, 2,2-Difluoroethylamine has two fluorine atoms, offering intermediate properties between this compound and 2,2,2-Trifluoroethylamine .

Biological Activity

2-Fluoroethanamine, a fluorinated amine with the molecular formula C₂H₆FN, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article provides an in-depth examination of the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic use.

The presence of a fluorine atom in this compound significantly influences its reactivity and interaction with biological systems. Fluorination can enhance binding affinity to various molecular targets, which may lead to distinct biological effects. The compound is primarily studied for its role as a potential pharmacological agent, particularly in enzyme inhibition and receptor binding studies.

Key Mechanisms:

  • Enzyme Inhibition: this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Interaction: Its ability to bind to receptors can modulate signaling pathways, influencing cellular responses.

Biological Activity Data

Research has demonstrated that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory effects. The following table summarizes key findings from studies assessing its biological activity:

Study Biological Activity Methodology Findings
Immune ModulationIn vitro assaysThis compound enhanced the activation of RIG-I-like receptors, leading to increased cytokine production in human cancer cells.
Antimicrobial ActivityMurine modelDemonstrated bactericidal activity against Mycobacterium tuberculosis with significant CFU reduction at MIC concentrations.
Cytotoxic EffectsCell viability assaysInduced cell death in various cancer cell lines through apoptosis pathways.

Case Studies

  • Immune Modulation in Cancer Therapy:
    A study investigated the effects of this compound on immune responses in cancer cells. The incorporation of this compound into RNA ligands was shown to enhance the activation of RIG-I-like receptors, resulting in increased production of interferon-β and subsequent apoptosis in melanoma cells. This suggests a potential application for enhancing immune responses against tumors .
  • Antimicrobial Efficacy:
    Another research focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. In a murine model, treatment with this compound resulted in a significant reduction of bacterial load, indicating its potential as a therapeutic agent for tuberculosis .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption: Rapid absorption observed when administered orally.
  • Distribution: High tissue permeability with minimal efflux activity.
  • Metabolism: Moderate clearance rates with no significant inhibition of cytochrome P450 enzymes.
  • Excretion: Primarily excreted unchanged via renal pathways.

Properties

IUPAC Name

2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6FN/c3-1-2-4/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURHRJBOFNDYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193607
Record name Ethanamine, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-34-8
Record name Ethanamine, 2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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